Welcome to the BenchChem Online Store!
molecular formula C12H14ClN3 B3074638 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline CAS No. 1021109-93-2

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline

Cat. No. B3074638
M. Wt: 235.71 g/mol
InChI Key: PQSKYDJMEQKGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040536B2

Procedure details

A mixture of 1-(4-chloro-2-nitrophenyl)-2-isopropyl-1H-imidazole as synthesized in above Production Example 7, 0.98 g, tin (II) chloride dihydrate 4.16 g and ethanol 8.8 mL was heated under reflux for 2.7 hours. Neutralizing the reaction liquid with 2N aqueous sodium hydroxide solution under cooling with ice, chloroform was added to the reaction liquid and filtered through Celite. The Celite was washed with chloroform, transferred into a separating funnel and extracted twice with chloroform. The organic layer was washed with water, dried over magnesium sulfate and removed of the solvent by distillation, to provide 0.72 g of the title compound.
Name
1-(4-chloro-2-nitrophenyl)-2-isopropyl-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]([CH3:15])[CH3:14])=[C:4]([N+:16]([O-])=O)[CH:3]=1.O.O.[Sn](Cl)Cl.C(O)C.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]([CH3:15])[CH3:14])=[C:4]([CH:3]=1)[NH2:16] |f:1.2.3,5.6|

Inputs

Step One
Name
1-(4-chloro-2-nitrophenyl)-2-isopropyl-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1C(=NC=C1)C(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.7 hours
Duration
2.7 h
ADDITION
Type
ADDITION
Details
was added to the reaction liquid
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The Celite was washed with chloroform
CUSTOM
Type
CUSTOM
Details
transferred into a separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed of the solvent by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)N1C(=NC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.